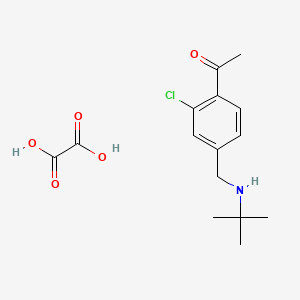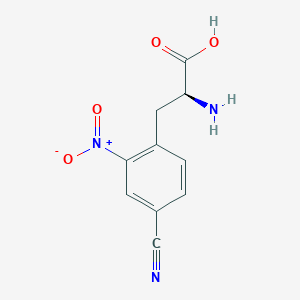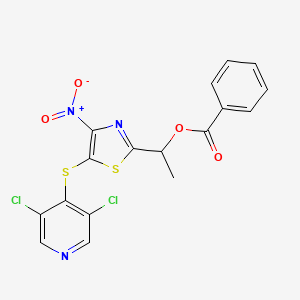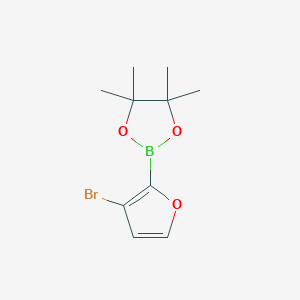
9a-Benzylhexahydro-2H-quinolizin-1(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9A-benzyloctahydro-1H-quinolizin-1-one is a heterocyclic compound that belongs to the class of quinolizidines. This compound is characterized by its unique structure, which includes a quinolizidine core with a benzyl group attached at the 9A position. Quinolizidines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9A-benzyloctahydro-1H-quinolizin-1-one typically involves the hydrogenation of quinolizidine derivatives. One common method includes the catalytic hydrogenation of 9A-benzyl-1,2,3,4-tetrahydroquinolizine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . The reaction conditions are carefully controlled to ensure complete hydrogenation and to avoid over-reduction of the quinolizidine ring.
Industrial Production Methods
Industrial production of 9A-benzyloctahydro-1H-quinolizin-1-one may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
9A-benzyloctahydro-1H-quinolizin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolizidine N-oxides.
Reduction: Reduction reactions can further hydrogenate the compound, although care must be taken to avoid over-reduction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinolizidine N-oxides.
Reduction: Fully hydrogenated quinolizidine derivatives.
Substitution: Benzyl-substituted quinolizidine derivatives.
Scientific Research Applications
9A-benzyloctahydro-1H-quinolizin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9A-benzyloctahydro-1H-quinolizin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-quinolizin-1-one: Lacks the benzyl group at the 9A position.
Quinolizidine N-oxides: Oxidized derivatives of quinolizidines.
Benzyl-substituted quinolizidines: Compounds with different substituents on the benzyl group.
Uniqueness
9A-benzyloctahydro-1H-quinolizin-1-one is unique due to the presence of the benzyl group at the 9A position, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
61546-89-2 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
9a-benzyl-3,4,6,7,8,9-hexahydro-2H-quinolizin-1-one |
InChI |
InChI=1S/C16H21NO/c18-15-9-6-12-17-11-5-4-10-16(15,17)13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2 |
InChI Key |
QNMHGCJCZJENOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(=O)C2(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)

![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)






![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

